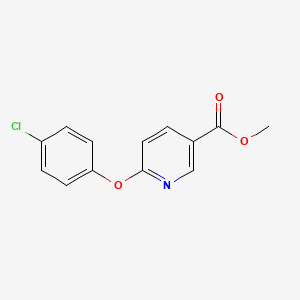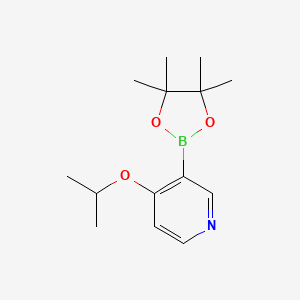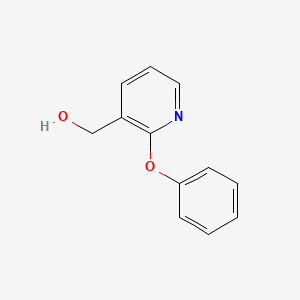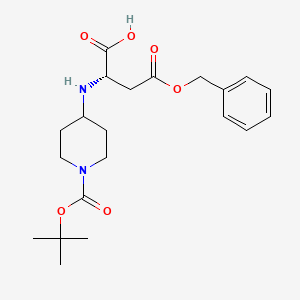
Boc-Leu-psi(CH2NH)-Phe-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Leu-psi(CH2NH)-Phe-OH, also known as Boc-Leu-psi-N-phenylalanine-OH, is an important small molecule that has been widely studied in the scientific community for its potential applications in drug design, drug synthesis, and biochemistry. This molecule is a synthetic peptide, composed of Boc-Leucine, psi(CH2NH)-Phenylalanine, and a hydroxy group. This peptide is a promising candidate for drug development, due to its ability to interact with proteins and other biological targets. This compound also has potential applications in biochemistry, as it can be used to study the structure and function of proteins and other biological molecules.
科学研究应用
Boc-Leu-psi(CH2NH)-Phe-OH has a wide range of potential applications in scientific research. This peptide can be used to study the structure and function of proteins and other biological molecules. It can also be used as a tool for drug design, as it can interact with specific proteins and other biological targets. Additionally, this peptide can be used in the synthesis of other peptides and proteins.
作用机制
Boc-Leu-psi(CH2NH)-Phe-OH interacts with proteins and other biological targets through its hydrophobic and electrostatic interactions. The hydrophobic interactions between the peptide and the target are mediated by the hydrophobic side chains of the amino acids, while the electrostatic interactions are mediated by the positively charged side chains of the amino acids. These interactions allow the peptide to bind to specific proteins and other biological targets, which can then be used for drug design and other scientific applications.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This peptide has been shown to interact with a variety of proteins and other biological targets, which can lead to a variety of effects. For example, this peptide has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This interaction can lead to the inhibition of prostaglandin production, which can have a variety of physiological effects. Additionally, this peptide has been shown to interact with the enzyme aromatase, which is involved in the production of estrogen. This interaction can lead to the inhibition of estrogen production, which can have a variety of physiological effects.
实验室实验的优点和局限性
Boc-Leu-psi(CH2NH)-Phe-OH has several advantages and limitations for lab experiments. One advantage of this peptide is that it can be synthesized easily and quickly using a variety of methods, such as SPPS and LPPS. Additionally, this peptide can be used to study the structure and function of proteins and other biological targets. However, this peptide also has some limitations. For example, this peptide can be difficult to purify, as it can be contaminated with other peptides and proteins. Additionally, this peptide can be costly to synthesize, as it requires a large amount of reagents and solvents.
未来方向
There are a variety of potential future directions for Boc-Leu-psi(CH2NH)-Phe-OH. One potential direction is the development of new synthetic methods for the synthesis of this peptide. Additionally, this peptide could be used to develop new drugs, as it has the potential to interact with a variety of proteins and other biological targets. Additionally, this peptide could be used to study the structure and function of proteins and other biological molecules. Finally, this peptide could be used to develop new methods for the detection and analysis of proteins and other biological molecules.
合成方法
The synthesis of Boc-Leu-psi(CH2NH)-Phe-OH involves the coupling of three amino acids, Boc-Leucine, psi(CH2NH)-Phenylalanine, and a hydroxy group. This reaction can be performed using a variety of methods, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is a widely used method in which an amino acid is attached to a solid support, such as a polystyrene bead, and then reacted with other amino acids to form a peptide chain. LPPS is a more traditional method, which involves the reaction of amino acids in solution. This method is more labor-intensive than SPPS, but is more suitable for the synthesis of larger peptides.
属性
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4/c1-14(2)11-16(22-19(25)26-20(3,4)5)13-21-17(18(23)24)12-15-9-7-6-8-10-15/h6-10,14,16-17,21H,11-13H2,1-5H3,(H,22,25)(H,23,24)/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTAXVACNOZSLH-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6336152.png)





![tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6336194.png)
![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)
![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)

![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)
![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)